3,6-dimethyl-1H-indole-2-carboxylic acid
Overview
Description
3,6-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 3,6-dimethyl-1H-indole-2-carboxylic acid may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, affecting the function of the targets and potentially leading to therapeutic effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that environmental conditions can affect the stability and activity of many compounds .
Biochemical Analysis
Biochemical Properties
3,6-Dimethyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit tyrosinase, an enzyme responsible for melanin production . This interaction is significant in the context of skin cancer treatment, where the inhibition of tyrosinase can reduce melanin synthesis and potentially limit cancer cell proliferation .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These compounds can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that contribute to their therapeutic effects .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, indole derivatives can form π–π stacking interactions with aromatic amino acids in proteins, enhancing their binding affinity . Additionally, the inhibition of enzymes like tyrosinase by this compound can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reducing neurological deficits and brain infarction in animal models of stroke . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of indole-3-carboxylic acid derivatives . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters, facilitating their distribution to target tissues . The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Indole derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of this compound to the mitochondria can influence its role in cellular metabolism and apoptosis .
Preparation Methods
The synthesis of 3,6-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another approach involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,6-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons. Common reagents include halogens and sulfonyl chlorides, leading to halogenated or sulfonated products.
Scientific Research Applications
3,6-Dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,6-Dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but differs in the position of the methyl group.
5,6-Dihydroxy-1H-indole-2-carboxylic acid: Contains additional hydroxyl groups, leading to different chemical properties and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,6-dimethyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-7(2)10(11(13)14)12-9(8)5-6/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRRYJZOCLMVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260913-57-2 | |
Record name | 3,6-dimethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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